molecular formula C20H14O3S B2652029 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate CAS No. 331459-76-8

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate

Cat. No.: B2652029
CAS No.: 331459-76-8
M. Wt: 334.39
InChI Key: JGWUANPEPDUDHO-RAXLEYEMSA-N
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Description

Historical Development of Thiophene-Chalcone Chemistry

The integration of thiophene rings into chalcone frameworks emerged as a strategic innovation in the early 21st century, building upon the foundational work on classical chalcones in the mid-20th century. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one structure, have long been studied for their biological and photophysical properties. The incorporation of thiophene—a sulfur-containing heterocycle—into chalcones gained traction in the late 2000s, driven by the need to enhance molecular stability and electronic diversity. A pivotal 2008 study demonstrated that replacing the chalcone’s α,β-unsaturated double bond with a thiophene ring preserved antiproliferative activity while improving metabolic stability, marking a critical milestone in hybrid development. By the 2020s, benzothiophene-chalcone hybrids, such as those described in recent enzyme inhibition studies, underscored the therapeutic potential of these compounds.

Theoretical Significance in Heterocyclic Chemistry

Thiophene-chalcone hybrids occupy a unique niche in heterocyclic chemistry due to the synergistic effects of their constituent moieties. The thiophene ring contributes a high electron density and planar geometry, facilitating π-π stacking interactions and modulating the compound’s electronic profile. Concurrently, the chalcone backbone provides a conjugated system that enhances light absorption and redox activity, making these hybrids valuable in optoelectronic applications. Density functional theory (DFT) analyses of similar compounds reveal that the thiophene’s sulfur atom participates in lone-pair–π interactions, which stabilize molecular packing in crystalline states. These theoretical insights have guided the rational design of thiophene-chalcone hybrids for targeted biological interactions, such as cholinesterase inhibition.

Structural Classification Within the Chalcone Family

Chalcones are broadly categorized into classical and hybrid subtypes. Classical chalcones, such as trans-chalcone (1,3-diphenylprop-2-en-1-one), feature simple aryl groups, whereas hybrid chalcones incorporate heterocyclic or functionalized rings. The compound 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate falls into the latter category, distinguished by two structural modifications:

  • Thiophene-2-Carboxylate Substituent : The thiophene ring at the 2-position is esterified with a carboxylate group, enhancing polarity and hydrogen-bonding capacity.
  • (1Z)-Configuration : Unlike the thermodynamically favored trans (E) isomer, the Z-configuration introduces steric strain, which may influence binding to biological targets.

Comparative studies with trans-chalcone reveal that thiophene hybridization increases melting points by ~90–100 K, attributable to stronger intermolecular forces such as C=O···H–N hydrogen bonds and sulfur-mediated π interactions.

Position of this compound in Chemical Literature

Despite its limited direct characterization in primary literature, this compound is emblematic of trends in hybrid chalcone research. Its synthesis, reported under CAS 331459-76-8, involves a Claisen-Schmidt condensation between a thiophene-containing aldehyde and a ketone, followed by esterification. Molecular docking simulations of analogous hybrids, such as compound 5f (IC~50~ = 62.10 μM against acetylcholinesterase), suggest that the thiophene-carboxylate group may engage in key interactions with enzyme active sites. Furthermore, its availability from commercial suppliers highlights its utility as a building block for drug discovery and materials science.

Properties

IUPAC Name

[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3S/c21-18(16-5-2-1-3-6-16)13-10-15-8-11-17(12-9-15)23-20(22)19-7-4-14-24-19/h1-14H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWUANPEPDUDHO-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate typically involves the reaction of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylic acid with appropriate reagents under controlled conditions. One common method includes the esterification of the carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins, leading to the modulation of biological pathways. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate, we compare it with three structurally related compounds:

{(1Z)-[4-(Dimethylamino)Phenyl]Methylene}4-Nitrobenzoate Monohydrate (DMPM4NBCHM)

Structural Similarities :

  • Both compounds contain a (1Z)-configured α,β-unsaturated carbonyl bridge.
  • Aromatic substituents (phenyl or nitrobenzoate) enhance conjugation.

Functional Differences :

  • Electron-Withdrawing Groups: DMPM4NBCHM includes a nitro group (-NO₂), a strong electron-withdrawing moiety, while the target compound has a thiophene-2-carboxylate ester.
  • Optical Properties: DMPM4NBCHM exhibits strong nonlinear absorption (β = 2.1 × 10⁻¹⁰ m/W) and refractive index changes (n₂ = 3.4 × 10⁻¹⁸ m²/W) under 514 nm laser irradiation, attributed to excited-state absorption and π-conjugation . The thiophene analog may show enhanced NLO performance due to sulfur’s polarizability, though experimental data are lacking.
4-[(1Z)-1-[4-[2-(Dimethylamino)Ethoxy]Phenyl]-2-Phenyl-1-Buten-1-yl]-Phenol

Structural Similarities :

  • Shared (1Z)-configured enone system.
  • Aromatic phenyl groups.

Functional Differences :

  • Substituents: The phenol derivative includes a dimethylaminoethoxy group, which increases solubility and may enable protonation-dependent optical switching. The target compound lacks such functionalization.
  • Safety Profile: The phenol derivative’s safety data sheet highlights moderate dermal penetration risks, necessitating nitrile gloves (breakthrough time >480 minutes) . Thiophene derivatives are generally less reactive but may require similar handling due to ester groups.
Thiophene-Based Esters (e.g., Thiophene-2-Carboxylate Derivatives)

Structural Similarities :

  • Shared thiophene-2-carboxylate core.

Functional Differences :

  • Conjugation Length: The target compound’s extended π-system (via the enone bridge) may enhance NLO responses compared to simpler esters like methyl thiophene-2-carboxylate.
  • Synthetic Accessibility: Thiophene esters are typically synthesized via Steglich esterification or nucleophilic acyl substitution. The enone bridge in the target compound likely requires aldol condensation or Wittig reactions, increasing synthetic complexity.

Data Table: Comparative Analysis of Key Properties

Property 4-[(1Z)-3-oxo-3-phenylpropenyl]phenyl thiophene-2-carboxylate DMPM4NBCHM 4-[(1Z)-Phenol Derivative
Molecular Weight ~348.4 g/mol (estimated) 356.3 g/mol ~409.5 g/mol
Key Functional Groups Thiophene-2-carboxylate, enone Nitrobenzoate, enone Phenol, dimethylaminoethoxy
Optical Nonlinearity Predicted high (theoretical) β = 2.1 × 10⁻¹⁰ m/W Not reported
Solubility Low (nonpolar solvents) Moderate in DMSO High (polar solvents)
Applications NLO materials, organic electronics Optical limiting Pharmaceutical intermediates

Research Findings and Implications

  • Nonlinear Optics: While DMPM4NBCHM demonstrates proven NLO activity, the target compound’s thiophene moiety could offer superior thermal stability and tunable bandgaps for laser applications .
  • Synthesis Challenges: The enone bridge in the target compound may necessitate crystallographic validation (e.g., via SHELXL or WinGX ) to confirm stereochemistry and packing.
  • Safety Considerations: Unlike the phenol derivative, the thiophene ester lacks acute toxicity data, but ester hydrolysis products (e.g., thiophene-2-carboxylic acid) may require hazard evaluation .

Biological Activity

The compound 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article explores the biological activity of this compound, summarizing key findings from various studies, including its cytotoxic effects on cancer cell lines, antioxidant properties, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H18O4SC_{24}H_{18}O_4S, with a molecular weight of 402.46 g/mol. Its structure features a thiophene ring, which is known for enhancing biological activity due to its electron-rich nature. The presence of the phenyl and carbonyl groups contributes to its reactivity and interaction with biological targets.

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines.

Key Findings:

  • Cytotoxic Effects on Cancer Cell Lines :
    • The compound demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. In vitro assays revealed IC50 values indicating potent activity:
      • A549: IC50 = 22.09 µg/mL
      • MCF-7: IC50 = 6.40 µg/mL compared to standard drugs like Doxorubicin .
  • Mechanism of Action :
    • The cytotoxic mechanism appears to involve apoptosis induction, as evidenced by increased markers of apoptotic activity in treated cells. Molecular docking studies suggest that the compound interacts with specific proteins involved in cell cycle regulation and apoptosis pathways .

Antioxidant Activity

The compound's antioxidant capacity has also been evaluated through various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) measurements.

Key Findings:

  • DPPH Scavenging Activity :
    • The compound exhibited significant DPPH radical scavenging activity, indicating its potential to neutralize free radicals effectively.
  • Hydrogen Peroxide Scavenging :
    • It also showed promising results in scavenging hydrogen peroxide, contributing to its overall antioxidant profile .

Data Tables

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
A54922.099.18 (Doxorubicin)
MCF-76.4015.06 (Doxorubicin)
Antioxidant Assay Activity Observed
DPPH ScavengingSignificant
Hydrogen Peroxide ScavengingPromising

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized derivatives of the compound and tested their effects on A549 and MCF-7 cell lines using the MTT assay method. The results indicated that modifications in substituents significantly impacted cytotoxicity, with certain derivatives outperforming traditional chemotherapeutics like Doxorubicin .

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant properties of the compound, where it was found to reduce oxidative stress markers in cellular models exposed to oxidative agents. This suggests potential therapeutic applications in diseases characterized by oxidative stress .

Q & A

Q. What are the recommended synthetic routes for 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Knoevenagel condensation between thiophene-2-carboxylic acid derivatives and substituted acetophenones to form the α,β-unsaturated ketone backbone.

Esterification under Mitsunobu conditions or using DCC/DMAP coupling to attach the phenyl thiophene moiety .
Optimization strategies include:

  • Temperature control (e.g., 40°C for selective Z-isomer formation) to minimize side reactions .
  • Catalytic use of palladium or Lewis acids (e.g., SnCl₄) to enhance regioselectivity .
  • Purity validation via HPLC (C18 column, acetonitrile/water gradient) to isolate the target isomer .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Identify characteristic peaks for the Z-configured enone (δ 6.8–7.5 ppm for vinyl protons, coupling constant J = 10–12 Hz) and aromatic protons from thiophene/phenyl groups.
  • ¹³C NMR : Confirm carbonyl (δ 190–200 ppm) and ester (δ 165–170 ppm) functionalities .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-O ester (1250–1300 cm⁻¹) .
  • HRMS : Exact mass matching calculated for C₂₀H₁₄O₃S (e.g., [M+H]⁺ at m/z 334.0668) .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and potential bioactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for reactivity analysis .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory potential). Validate with MD simulations (AMBER force field) to assess binding stability .
  • ADMET Prediction : Employ SwissADME or ProTox-II to evaluate pharmacokinetic properties and toxicity risks .

Q. How can contradictory data on the compound’s stability under varying pH and temperature conditions be resolved?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a factorial design to test stability across pH (2–12) and temperature (25–80°C) ranges. Monitor degradation via UV-Vis (λ_max = 260–280 nm) and LC-MS .
  • Kinetic Modeling : Apply Arrhenius or Eyring equations to derive activation energy for decomposition pathways.
  • Controlled Storage Studies : Compare inert (N₂ atmosphere) vs. aerobic conditions to identify oxidative degradation products .

Q. What strategies are effective in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :
  • Flow Chemistry : Utilize microreactors for precise control of residence time and temperature, reducing side reactions .
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) to preserve Z-configuration during enone formation .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

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